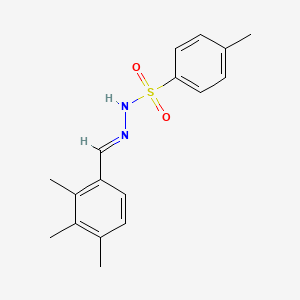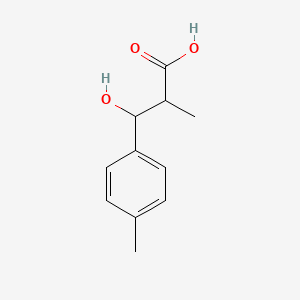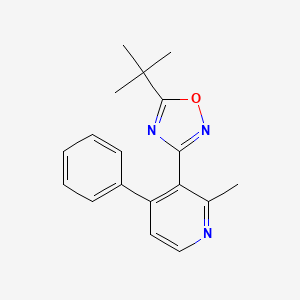
4-methyl-N'-(2,3,4-trimethylbenzylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This category of compounds, including sulfonohydrazides and their derivatives, has attracted attention due to their structural properties and potential applications in various fields such as sensor development, antimicrobial activities, and material science. The interest primarily stems from their unique molecular frameworks and reactive functional groups, which enable a broad range of chemical transformations and applications.
Synthesis Analysis
The synthesis of sulfonohydrazide derivatives often involves condensation reactions between sulfonohydrazides and aldehydes or ketones. For example, the synthesis of (E)-N′-benzylidene-4-chlorobenzenesulfonohydrazide derivatives showcases the impact of methyl substitution on structural and supramolecular features (Salian, Foro, & Gowda, 2018).
Molecular Structure Analysis
Crystal structure and Hirshfeld surface analysis reveal how substitutions influence the molecular and supramolecular properties of these compounds. Structural elucidation using X-ray crystallography provides insights into the arrangement of molecules and the effect of various substituents on the overall molecular geometry (Salian, Foro, & Gowda, 2018).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, underpinning their potential as precursors for more complex molecular architectures. The presence of both electron-withdrawing and electron-donating groups within the same molecule allows for diverse reactivity patterns, which can be tailored for specific applications.
Physical Properties Analysis
The physical properties of these derivatives, such as melting points, solubility, and crystallinity, are closely linked to their molecular structures. Subtle changes in the substituent pattern can significantly affect these properties, influencing their practical applications.
Chemical Properties Analysis
Sulfonohydrazide derivatives exhibit a variety of chemical behaviors, including acid-base reactions, nucleophilic substitutions, and potential for complex formation with metals. These chemical properties are crucial for their roles in sensor development, biological activity, and material science applications.
- Salian, A., Foro, S., & Gowda, B. (2018). Crystal structure and Hirshfeld surface analysis of (E)-N′-benzylidene-4-chlorobenzenesulfonohydrazide and of its (E)-4-chloro-N′-(ortho- and para-methylbenzylidene)benzenesulfonohydrazide derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74, 1613-1618. LinkThis review provides a comprehensive overview of the key aspects of sulfonohydrazide derivatives, focusing on their synthesis, molecular and physical properties, and the potential chemical reactivity, laying the groundwork for further exploration in various scientific and industrial applications.
Applications De Recherche Scientifique
Synthesis and Bioactivity Studies
Research has led to the synthesis of new compounds starting from derivatives like 4-hydrazinobenzenesulfonamide, with potential applications in bioactivity studies. These compounds have been tested for their cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase, showing promising results for anti-tumor activity studies (Gul et al., 2016).
Sensor Development for Ionic Detection
Derivatives have been synthesized and used in sensor development for the detection of specific ions like yttrium (Y3+) and mercury (Hg2+), exhibiting sensitivity, selectivity, and long-term stability, which are crucial for environmental monitoring and industrial applications (Hussain et al., 2017).
Anticancer Activity and DNA Interaction
Compounds synthesized from benzenesulfonohydrazide derivatives have been screened for in vitro anticancer activity against various human cancer cell lines, showing significant activity. Additionally, their interaction with DNA suggests potential for therapeutic applications (Kumar et al., 2015).
Corrosion Inhibition
Newly synthesized sulfonohydrazide derivatives have been investigated as corrosion inhibitors for metals in acidic environments, demonstrating effectiveness in protecting metals from corrosion, which is beneficial for industrial applications (Ichchou et al., 2019).
Environmental Remediation
The adsorption characteristics of compounds related to benzenesulfonohydrazide on graphene have been evaluated, showing high adsorption capacities for organic chemicals. This suggests their potential use in water treatment and environmental remediation processes (Wu et al., 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
4-methyl-N-[(E)-(2,3,4-trimethylphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12-5-9-17(10-6-12)22(20,21)19-18-11-16-8-7-13(2)14(3)15(16)4/h5-11,19H,1-4H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZHANFOIVWJFN-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=C(C=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=C(C=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-(4-{[(2S)-2-(1-piperidinylcarbonyl)-1-pyrrolidinyl]methyl}phenyl)-2-butanol](/img/structure/B5523101.png)


![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)
![ethyl {2-[2-(4-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5523133.png)
![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)

![N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5523142.png)
![5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5523146.png)
![(3R*,4R*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-ethylpiperidine-3,4-diol](/img/structure/B5523166.png)
![9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5523188.png)

![2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5523199.png)
![2-benzyl-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523212.png)